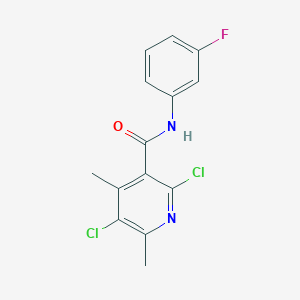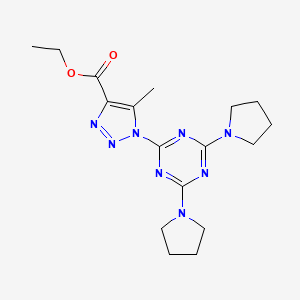
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide
描述
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide, also known as DCFNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide exerts its effects by binding to specific proteins and enzymes involved in various cellular processes. For example, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide can induce cell cycle arrest and apoptosis in cancer cells. 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which can affect neuronal signaling and behavior.
Biochemical and Physiological Effects
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been shown to have a range of biochemical and physiological effects, depending on the specific target and context. In cancer cells, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide can induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In the brain, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide can modulate the activity of certain neurotransmitters and receptors, leading to changes in neuronal signaling and behavior. 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further optimization and characterization for specific applications.
未来方向
There are several future directions for research on 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide, including:
1. Further optimization and characterization of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide for specific applications, such as cancer therapy or neuropharmacology.
2. Development of new analogs and derivatives of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the molecular mechanisms underlying the effects of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide on specific targets and pathways.
4. Evaluation of the safety and efficacy of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide in preclinical and clinical studies for various diseases and conditions.
5. Exploration of the potential applications of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide in other fields, such as agriculture or materials science.
In conclusion, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide is a promising chemical compound with potential applications in various fields, including cancer research, neuroscience, and drug discovery. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
科学研究应用
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins and enzymes involved in the cell cycle and apoptosis. In neuroscience, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been used as a tool to study the role of certain neurotransmitters and receptors in the brain. In drug discovery, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been identified as a potential lead compound for the development of new drugs targeting specific diseases and conditions.
属性
IUPAC Name |
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O/c1-7-11(13(16)18-8(2)12(7)15)14(20)19-10-5-3-4-9(17)6-10/h3-6H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVCEVZPEVJFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(3,4-dimethoxybenzyl)amino]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3508725.png)
![3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B3508730.png)
![9-bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3508734.png)

![9-(methoxymethyl)-7-methyl-3-quinolin-8-ylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3508756.png)
![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide](/img/structure/B3508767.png)
![4-chloro-N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B3508774.png)

![N-[(benzylamino)carbonyl]-2,5-dichloro-4,6-dimethylnicotinamide](/img/structure/B3508784.png)

![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-phenylethyl)benzamide](/img/structure/B3508808.png)
![2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B3508816.png)
![N-{[4-allyl-5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B3508823.png)
